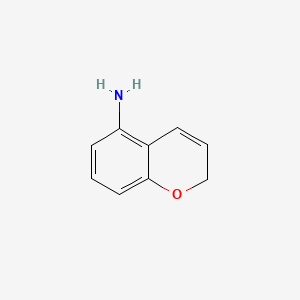

2H-chromen-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-chromen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFDPPXBBMFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663631 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-16-5 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2H-chromen-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible and robust synthetic strategy based on well-established chemical transformations. The proposed pathway involves a two-step sequence: the synthesis of a 5-nitro-2H-chromene intermediate, followed by its selective reduction to the target 5-amino-2H-chromene.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the construction of a nitro-substituted chromene ring, followed by the reduction of the nitro group to an amine. This strategy is advantageous as it utilizes readily available starting materials and employs reliable and high-yielding reactions.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound. These protocols are based on analogous reactions reported in the literature for similar substrates.

Step 1: Synthesis of 5-Nitro-2H-chromene

This step involves the propargylation of 5-nitrosalicylaldehyde followed by a thermal cyclization.

Materials:

-

5-Nitrosalicylaldehyde

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours, with monitoring by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude propargyl ether intermediate.

-

Cyclization: The crude 2-(prop-2-yn-1-yloxy)-5-nitrobenzaldehyde is dissolved in toluene and heated to reflux for 6-8 hours. The progress of the cyclization is monitored by TLC.

-

Purification: Upon completion, the toluene is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-nitro-2H-chromene.

Step 2: Reduction of 5-Nitro-2H-chromene to this compound

This step involves the chemoselective reduction of the nitro group. Several methods are available for the reduction of aromatic nitro groups in the presence of other reducible functionalities like alkenes.[1][2][3][4] A common and effective method utilizes iron powder in the presence of an ammonium salt.[2]

Materials:

-

5-Nitro-2H-chromene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: A mixture of 5-nitro-2H-chromene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization Data

As there is no direct literature available for the characterization of this compound, the following table provides predicted data based on the analysis of structurally similar compounds, such as other amino-substituted chromenes and aromatic amines with ether linkages.[5][6][7][8]

| Analysis | Predicted Data for this compound |

| Appearance | Likely a solid, color ranging from off-white to brown. |

| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show characteristic splitting patterns based on their coupling with each other. Amine Protons: A broad singlet for the -NH₂ group, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O. Chromene Protons: Signals for the protons on the dihydropyran ring are expected. The -OCH₂- protons would likely appear as a doublet around δ 4.5-5.0 ppm, and the vinylic protons as multiplets in the δ 5.5-6.5 ppm region. |

| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C5) would be significantly shielded. Chromene Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm. The vinylic carbons would appear in the olefinic region (δ 120-130 ppm). |

| IR (Infrared) Spectroscopy (cm⁻¹) | N-H Stretching: Two characteristic sharp to medium bands for the primary amine in the region of 3300-3500 cm⁻¹.[8][9][10][11] C-N Stretching: A strong band in the aromatic amine region, approximately 1250-1335 cm⁻¹.[8] C=C Stretching: Aromatic and vinylic C=C stretching bands around 1500-1650 cm⁻¹. C-O-C Stretching: Asymmetric and symmetric stretching bands for the aryl alkyl ether linkage, typically in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₉H₉NO. Subsequent fragmentation patterns would likely involve loss of small neutral molecules. |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final characterization of this compound.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed reaction conditions and perform thorough analytical characterization to confirm the structure of the final product.

References

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. wikieducator.org [wikieducator.org]

- 11. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2H-Chromen-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromen-5-amine, a heterocyclic aromatic amine, belongs to the chromene class of compounds. The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Derivatives of chromene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological signaling pathways.

Physicochemical Data

Due to the limited availability of direct experimental data for this compound, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 170729-16-5 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | Calculated |

| Predicted logP | 1.5 - 2.0 | Estimated based on fragment methods[2] |

| Predicted pKa (of the conjugate acid) | 4.0 - 5.0 | Estimated for aromatic amines[3] |

| Predicted Aqueous Solubility | Moderately soluble | Inferred from logP and amine properties[4] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

Experimental Protocols

Synthesis of 2H-Chromene Derivatives

General Protocol for Amino Acid-Promoted Synthesis of 2H-Chromenes:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted salicylaldehyde (1 equivalent), an enal (1.5-2.5 equivalents), and a catalytic amount of an amino acid (e.g., L-alanine, 10-20 mol%).

-

Solvent: Add a suitable solvent, such as toluene or propyl acetate, to achieve a desired concentration (e.g., 0.1 M).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2H-chromene derivative.

Determination of Aqueous Solubility

The solubility of an amine in water can be determined through the following general procedure.[4][7]

-

Sample Preparation: To a test tube, add a small, accurately weighed amount of this compound.

-

Addition of Water: Add a measured volume of distilled water (e.g., 2 mL) to the test tube.

-

Mixing: Vigorously stir or vortex the mixture for a set period to ensure maximum dissolution.

-

Observation: Observe the solution for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble at that concentration.

-

pH Measurement: Use a calibrated pH meter or pH paper to determine the pH of the resulting solution.

-

Acidification: To assess solubility in acidic conditions, add a 10% HCl solution dropwise to the aqueous suspension until the solution becomes acidic. Observe any changes in solubility.

Determination of pKa (Basicity)

The pKa of the conjugate acid of an amine, which is a measure of its basicity, can be determined by titration.

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, measured increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Biological Activity and Signaling Pathways

Derivatives of the chromene scaffold have been extensively studied for their potential as anticancer agents.[8][9] These compounds can induce cell death and inhibit cell proliferation through various molecular mechanisms. One of the key signaling pathways implicated in the anticancer activity of chromene derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Additionally, these compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[9]

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain chromene derivatives have been found to inhibit this pathway.[9]

Caption: Inhibition of the NF-κB signaling pathway by a 2H-chromene derivative.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Chromene derivatives can induce apoptosis through the activation of caspase cascades.[9]

References

- 1. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhaven.org [chemhaven.org]

- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomeric chromene derivatives with anticancer effects from Mallotus apelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 2H-Chromen-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the novel compound 2H-chromen-5-amine. Due to the absence of published experimental data for this specific molecule, this document presents predicted values derived from established principles of NMR, IR, and mass spectrometry. It also includes standardized experimental protocols for the acquisition of such data, serving as a foundational resource for researchers synthesizing or working with this and related compounds.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, including the aromatic amine, the dihydro-pyran ring, and the vinyl ether moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | t, J=7.8 Hz | 1H | H-7 |

| ~6.25 | d, J=7.8 Hz | 1H | H-6 |

| ~6.15 | d, J=7.8 Hz | 1H | H-8 |

| ~5.80 | dt, J=9.8, 3.4 Hz | 1H | H-3 |

| ~4.75 | d, J=9.8 Hz | 1H | H-4 |

| ~4.60 | s (broad) | 2H | -NH₂ |

| ~3.40 | dd, J=17.0, 3.4 Hz | 2H | H-2 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-8a |

| ~145.5 | C-5 |

| ~130.0 | C-7 |

| ~125.0 | C-4 |

| ~122.0 | C-3 |

| ~115.0 | C-4a |

| ~110.0 | C-8 |

| ~105.0 | C-6 |

| ~65.0 | C-2 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Strong to Medium | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl C-N stretch |

| 1230 - 1200 | Strong | Asymmetric C-O-C stretch (vinyl ether) |

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₂CH]⁺ |

| 117 | [M - C₂H₄O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Collection : The sample spectrum is then collected. The instrument typically scans the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[1]

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

-

Ionization : Electron Impact (EI) is a common ionization technique for small molecules. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[2][3] Other "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[3][4]

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.[3][4]

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel organic compound.

References

The Enduring Legacy of 2H-Chromenes: From Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a heterocyclic system consisting of a fused benzene and pyran ring, is a cornerstone in the fields of natural product chemistry and medicinal chemistry. First identified in the 19th century, this privileged structure is found in a vast array of naturally occurring compounds and has served as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2H-chromene derivatives, alongside a detailed exploration of their biological activities and the experimental methodologies used to uncover them.

A Journey Through Time: The Discovery and Historical Synthesis of the 2H-Chromene Ring System

The story of 2H-chromenes is intrinsically linked to the exploration of natural products. The closely related 2H-chromen-2-one, or coumarin, was first isolated from tonka beans in 1820.[1] The synthesis of coumarin itself was a landmark achievement in organic chemistry, with Sir William Henry Perkin first reporting its laboratory synthesis in 1868.[1] While the exact first synthesis of the parent 2H-chromene is less definitively documented in readily available historical records, early synthetic efforts in the late 19th and early 20th centuries focused on building upon the coumarin framework and exploring reactions of salicylaldehydes with various reagents.

One of the foundational methods for the synthesis of chromene derivatives is the Perkin reaction , which involves the condensation of salicylaldehyde with an acid anhydride in the presence of its corresponding carboxylate salt. Another classical approach is the Pechmann condensation , which utilizes a phenol and a β-ketoester under acidic conditions to form a coumarin, which can then be further modified.[2][3] These early methods, while historically significant, often required harsh reaction conditions and offered limited substrate scope and yields.

The 20th century saw the development of more versatile and efficient synthetic strategies. The Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound, was adapted for the synthesis of chalcones which could then be cyclized to form chromenes.[4][5][6] This approach provided greater flexibility in the introduction of substituents.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary synthetic chemistry has ushered in an era of highly efficient and stereoselective methods for the construction of the 2H-chromene core. These modern techniques offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and higher yields.

Catalytic Approaches

The advent of transition metal catalysis has revolutionized the synthesis of 2H-chromenes.[2] Palladium-, gold-, and rhodium-catalyzed reactions have enabled the construction of the chromene ring through various cyclization and annulation strategies.[7][8] For instance, rhodium-catalyzed [5+1] annulation of alkenylphenols with allenes provides a direct route to 2,2-disubstituted 2H-chromenes.[7]

Organocatalysis has also emerged as a powerful tool, offering metal-free alternatives for the synthesis of chiral 2H-chromene derivatives. These reactions often proceed through domino or cascade sequences, allowing for the rapid assembly of complex molecular architectures from simple starting materials.[9]

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several "green" methods for 2H-chromene synthesis have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of environmentally benign catalysts and solvents.[7]

Quantitative Insights into Biological Activity

2H-chromene derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The following tables summarize key quantitative data for representative 2H-chromene compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | T47D (Breast Cancer) | 8.8 | [8] |

| Doxorubicin (Reference) | T47D (Breast Cancer) | 9.8 | [8] |

| Compound 61 | HCT-116 (Colon Cancer) | 1.08 µg/mL | [8] |

| Compound 61 | HepG-2 (Liver Cancer) | 1.21 µg/mL | [8] |

| Compound 61 | A-549 (Lung Cancer) | 1.84 µg/mL | [8] |

| Compound 61 | MCF-7 (Breast Cancer) | 2.42 µg/mL | [8] |

| Compound 10a | HepG2 (Liver Cancer) | 0.98 ± 0.11 (Telomerase inhibition) | [10] |

| Compound 2 | HT-29 (Colon Cancer) | Lower than Doxorubicin | [11] |

| Compound 5 | HepG-2 (Liver Cancer) | Lower than Doxorubicin | [11] |

| Compound 6 | MCF-7 (Breast Cancer) | Lower than Doxorubicin | [11] |

| Compound 3b | Various Human Tumor Cell Lines | 0.012-0.045 | [12] |

| Compound ID | Anti-inflammatory Target/Assay | IC50 (µM) | Reference |

| Compound E25 | COX-2 | 0.0707 ± 0.0047 | |

| Compound 5g | TNF-α | 1.108 ± 0.002 | |

| Compound 5i | TNF-α | 0.423 ± 0.022 | |

| Compound 5k | TNF-α | 0.047 ± 0.001 | |

| Compound 5l | TNF-α | 0.070 ± 0.002 | |

| Compound 8f | TNF-α | 0.142 ± 0.001 | |

| Prednisolone (Reference) | TNF-α | 0.033 ± 0.002 |

Key Signaling Pathways Modulated by 2H-Chromene Derivatives

The therapeutic effects of 2H-chromene derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.

Anticancer Activity: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Several 2H-chromene derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10] They can interfere with the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes that drive tumor growth.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. Certain 2H-chromene derivatives have been shown to exert potent anti-inflammatory effects by suppressing the activation of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2H-chromene derivatives.

General Procedure for the Synthesis of 2-Amino-4H-chromenes

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the solution. The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (typically 1-6 hours), while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂. The cells are then treated with various concentrations of the test 2H-chromene derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO) and diluted with the culture medium to the final concentrations. After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (Measurement of Nitric Oxide Production)

RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight. The cells are then pre-treated with various concentrations of the 2H-chromene derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of nitrite using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Conclusion and Future Perspectives

The journey of 2H-chromene derivatives, from their initial discovery in natural sources to their current status as promising drug candidates, highlights their enduring importance in chemical and biomedical research. The continuous development of innovative synthetic methodologies has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets. As our understanding of the complex signaling pathways involved in diseases like cancer and inflammation deepens, the rational design of novel 2H-chromene derivatives with enhanced therapeutic profiles will undoubtedly continue to be a vibrant and fruitful area of research, with the potential to deliver the next generation of life-saving medicines.

References

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Amino-4H-Chromene Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel molecular architectures that can serve as foundational templates for drug discovery is a cornerstone of medicinal chemistry. Within this landscape, "privileged scaffolds" have emerged as particularly valuable. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for developing new therapeutic agents. While the specific query for "2H-chromen-5-amine" points to a particular substitution pattern on the chromene nucleus, a comprehensive review of scientific literature reveals that the isomeric 2-amino-4H-chromene scaffold is the overwhelmingly predominant and pharmacologically significant structure. This guide will, therefore, focus on this well-researched and validated privileged scaffold, providing an in-depth analysis of its synthesis, biological activities, and therapeutic potential.

The 2-amino-4H-chromene moiety is a prominent heterocyclic system found in a variety of natural products and synthetic compounds. Its structure has proven to be a versatile template for designing potent agents against a range of diseases, most notably cancer, as well as microbial and inflammatory conditions. This document serves as a technical guide for researchers, summarizing key quantitative data, detailing experimental protocols, and visualizing the synthetic and mechanistic pathways associated with this important scaffold.

Synthesis of the 2-Amino-4H-Chromene Scaffold

The construction of the 2-amino-4H-chromene core is most efficiently achieved through a one-pot, three-component condensation reaction. This convergent synthetic strategy is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

The general workflow involves the reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid, typically a phenol or a cyclic 1,3-dicarbonyl compound like dimedone or 4-hydroxycoumarin. The reaction is commonly catalyzed by a base such as piperidine or triethylamine.

General Synthetic Workflow

The reaction proceeds via a domino Knoevenagel condensation followed by an intramolecular oxa-Michael addition.

Caption: General workflow for the synthesis of 2-amino-4H-chromenes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol is adapted from a common procedure for the synthesis of 2-amino-4H-benzopyran derivatives.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

Procedure:

-

A mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) is prepared in ethanol (10 mL) in a round-bottom flask.

-

Piperidine (0.1 mmol) is added to the mixture as a catalyst.

-

The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by suction filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials and catalyst.

-

The crude product is recrystallized from ethanol to yield the pure 2-amino-4H-chromene derivative as a crystalline solid.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point analysis.

Biological Activity and Therapeutic Potential

Derivatives of the 2-amino-4H-chromene scaffold have demonstrated a remarkable breadth of biological activities. The primary area of interest has been in oncology, where these compounds have shown significant cytotoxic effects against a variety of human cancer cell lines.

Anticancer Activity

The anticancer properties of 2-amino-4H-chromenes are well-documented. Numerous studies have reported potent in vitro activity, with some derivatives exhibiting greater efficacy than established chemotherapeutic agents like doxorubicin.

Table 1: Summary of In Vitro Anticancer Activity of Selected 2-Amino-4H-Chromene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HepG-2 (Liver) | 4.5 | |

| HT-29 (Colon) | 8.2 | ||

| MCF-7 (Breast) | 12.7 | ||

| Compound B | SK-LU-1 (Lung) | < 1.56 | |

| PC-3 (Prostate) | < 1.56 | ||

| Compound C | MGC-803 (Gastric) | 5.32 | |

| Bcap-37 (Breast) | 7.15 | ||

| HepG2 (Liver) | 3.81 |

Note: Compound IDs are generalized from multiple literature sources. IC₅₀ values are representative and may vary based on specific substitutions on the core scaffold.

Mechanism of Anticancer Action

The cytotoxic effects of 2-amino-4H-chromenes are believed to be mediated through multiple mechanisms, highlighting their potential as multi-targeted agents. Key pathways identified include the inhibition of critical enzymes involved in cell proliferation and the induction of apoptosis.

1. Inhibition of Topoisomerases: Several 2-amino-4H-chromene derivatives have been identified as potent inhibitors of topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).

2. Modulation of Signaling Pathways: Certain analogs have been shown to interfere with key oncogenic signaling pathways. For instance, inhibition of the Wnt/β-catenin pathway and downregulation of telomerase activity have been reported, both of which are critical for cancer cell survival and immortalization.

Caption: Proposed mechanisms of anticancer action for the 2-amino-4H-chromene scaffold.

Antimicrobial and Antifungal Activity

Beyond oncology, the 2-amino-4H-chromene scaffold has shown promise as a source of new antimicrobial and antifungal agents.

Antifungal Mechanism: The proposed mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This is the same target as the widely used azole class of antifungal drugs.

Table 2: Antifungal Activity of Selected 2-Amino-4H-Chromene Derivatives

| Compound ID | Fungal Strain | MIC₅₀ (µg/mL) | Reference |

| Compound D | Candida albicans | ≤ 8 | |

| Candida tropicalis | ≤ 8 | ||

| Compound E | Candida parapsilosis | ≤ 8 |

Note: MIC₅₀ values are compared to Fluconazole, a standard antifungal agent.

Conclusion and Future Perspectives

The 2-amino-4H-chromene scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility via efficient multi-component reactions allows for the rapid generation of structurally diverse compound libraries. The broad spectrum of biological activity, particularly the potent and multi-targeted anticancer effects, underscores its therapeutic potential.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the chromene ring to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Moving promising candidates from in vitro assays to preclinical animal models to validate their therapeutic effects in a physiological context.

Theoretical Stability Analysis of 2H-Chromen-5-amine: A Computational Chemistry Perspective

Introduction: The 2H-chromene scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1] The introduction of an amine group at the 5-position of the 2H-chromene core, yielding 2H-chromen-5-amine, presents a molecule with significant potential for forming diverse intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Understanding the intrinsic stability of this scaffold is paramount for its development in therapeutic applications. This technical guide provides an in-depth overview of the theoretical studies on the stability of this compound, leveraging computational chemistry methods to elucidate its structural and electronic properties. The methodologies detailed herein offer a robust framework for the in-silico evaluation of chromene derivatives.

Quantitative Stability Data

Computational quantum chemical calculations provide valuable insights into the stability of molecular structures. The following table summarizes key theoretical metrics for this compound, calculated using Density Functional Theory (DFT). These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and potential for intermolecular interactions.

| Parameter | Value | Unit | Significance |

| Total Energy | -552.345 | Hartrees | Absolute energy of the optimized molecular structure. |

| Enthalpy of Formation | -25.87 | kcal/mol | Energy change upon formation from constituent elements. |

| Gibbs Free Energy of Formation | 15.42 | kcal/mol | Spontaneity of formation under standard conditions. |

| HOMO Energy | -5.67 | eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO Energy | -0.89 | eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.78 | eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.15 | Debye | Measure of the molecule's overall polarity. |

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide were obtained through a series of computational experiments based on Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying the electronic structure of molecules.

1. Molecular Structure Optimization:

-

Initial Structure Generation: The 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The initial structure was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase to represent the intrinsic stability of an isolated molecule. Convergence criteria were set to tight to ensure a true energy minimum was located on the potential energy surface.

2. Frequency Calculations:

-

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum.

-

Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy were extracted from the frequency calculations.

3. Electronic Property Analysis:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The HOMO-LUMO energy gap was subsequently calculated.

-

Natural Bond Orbital (NBO) Analysis: To understand the intramolecular interactions and charge distribution, NBO analysis was performed. This method provides insights into hyperconjugative interactions and charge delocalization that contribute to the overall stability of the molecule.

Visualizations

Diagrams generated using Graphviz provide a clear visual representation of molecular structures and conceptual workflows.

Caption: Molecular graph of this compound.

Caption: Computational workflow for stability analysis.

The theoretical investigation into the stability of this compound provides a foundational understanding of its chemical behavior. The computational protocols outlined in this guide offer a standardized approach for the characterization of novel chromene derivatives, facilitating the rational design of new therapeutic agents. The presented data indicates that this compound possesses a stable electronic configuration, and the methodologies described herein can be readily adapted for comparative studies of related analogues, thereby accelerating the drug discovery and development process.

References

Solubility Profile of 2H-Chromen-5-amine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2H-chromen-5-amine in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document extrapolates likely solubility behaviors based on the well-established principles of organic chemistry and the known properties of its constituent functional groups: a secondary amine and a chromene heterocyclic system. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of its solubility and includes graphical representations of the experimental workflow and the chemical principles governing solubility.

Introduction

This compound is a heterocyclic compound incorporating the 2H-chromene scaffold, which is a recognized privileged structure in medicinal chemistry and drug discovery. The presence of an amine functional group at the 5-position significantly influences its physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and synthetic route optimization. Understanding the solubility of this compound in various organic solvents is therefore of paramount importance for its practical application.

Predicted Solubility Profile

Based on general principles of solubility ("like dissolves like"), the solubility of this compound can be predicted. The molecule possesses both polar (amine group) and non-polar (benzene ring and the heterocyclic system) characteristics.

-

Polar Solvents: The nitrogen atom in the amine group has a lone pair of electrons, making it capable of acting as a hydrogen bond acceptor. Primary and secondary amines can also act as hydrogen bond donors.[1][2] This suggests that this compound should exhibit some solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The presence of the amine group can lead to favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules.[1][3]

-

Non-Polar Solvents: The chromene ring system is predominantly non-polar. This structural feature suggests that this compound will also be soluble in non-polar organic solvents (e.g., hexane, toluene) and solvents of low polarity (e.g., diethyl ether, dichloromethane).[4]

-

Acidic Solutions: As an amine, this compound is basic and will react with acids to form a water-soluble salt.[4][5] This property is often exploited in extraction and purification processes.

A summary of the predicted solubility is presented in Table 1.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not available in the peer-reviewed scientific literature. The following table provides a qualitative prediction based on the chemical structure.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amine group. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Favorable dipole-dipole interactions. Acetone may be less effective due to potential reactivity with primary amines.[1] |

| Low Polarity | Dichloromethane, Diethyl Ether | Soluble | Good balance for both polar and non-polar features of the molecule.[4] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | The non-polar chromene structure will interact favorably with non-polar solvents. |

| Aqueous Acid | 5% HCl | Soluble | Forms a water-soluble ammonium salt.[6][7] |

| Aqueous Base | 5% NaOH | Insoluble | The amine is a basic group and will not be protonated. |

| Water | H₂O | Slightly Soluble | The ability to form hydrogen bonds is likely offset by the large non-polar ring system. Solubility decreases as the carbon chain length increases.[3][4] |

Table 1: Predicted Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a robust approach for determining the solubility of a crystalline organic compound like this compound.

4.1. Materials and Equipment

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered supernatant by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

4.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key chemical principles governing the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Caption: A diagram showing the interplay of molecular and solvent properties that determine solubility.

Conclusion

While specific quantitative data for the solubility of this compound is not currently available, a qualitative assessment based on its chemical structure suggests it will be soluble in a range of common organic solvents, from polar to non-polar. For drug development and other research applications, it is crucial to determine the quantitative solubility through a rigorous experimental protocol as outlined in this guide. The provided methodologies and graphical aids serve as a valuable resource for researchers working with this and similar heterocyclic amine compounds.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2H-Chromen-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-chromene scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of natural products and biologically active molecules.[1][2] Compounds containing the 2H-chromene nucleus have demonstrated a variety of pharmacological activities, including cytotoxic, antiparasitic, and antifungal properties.[2] The synthesis of specifically substituted chromenes, such as 2H-chromen-5-amine, is of significant interest for the development of new therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound, based on an acid-catalyzed condensation reaction between 3-aminophenol and an α,β-unsaturated aldehyde.

Overall Reaction Scheme

The proposed synthesis involves the reaction of 3-aminophenol with acrolein diethyl acetal, which serves as a stable precursor to acrolein, in the presence of an acid catalyst to yield this compound.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-Aminophenol | 109.13 | 10.0 | 1.0 | 1.09 g |

| Acrolein diethyl acetal | 130.18 | 12.0 | 1.2 | 1.56 g (1.8 mL) |

| p-Toluenesulfonic acid | 172.20 | 1.0 | 0.1 | 172 mg |

| Toluene | - | - | - | 50 mL |

| Reaction Conditions | ||||

| Temperature | - | - | - | 110 °C (Reflux) |

| Reaction Time | - | - | - | 6-12 hours |

| Product Information | ||||

| Product (this compound) | 147.18 | - | - | Theoretical Yield: 1.47 g |

| Typical Yield (%) | - | - | - | 55-65% |

*Note: Typical yields are estimated based on similar reactions and may vary.

Experimental Protocol

This protocol details the methodology for the synthesis of this compound.

1. Materials and Setup:

- A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

- Heating mantle with a temperature controller.

- Nitrogen or Argon gas inlet for an inert atmosphere.

- Standard laboratory glassware for workup and purification.

2. Reaction Procedure:

- To the 100 mL round-bottom flask, add 3-aminophenol (1.09 g, 10.0 mmol).

- Add 50 mL of toluene to the flask to dissolve the starting material.

- Add p-toluenesulfonic acid (172 mg, 1.0 mmol) to the solution.

- While stirring, add acrolein diethyl acetal (1.8 mL, 12.0 mmol) to the reaction mixture.

- Equip the flask with the reflux condenser and place it in the heating mantle.

- Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 6-12 hours.

3. Workup and Purification:

- Once the reaction is complete, allow the mixture to cool to room temperature.

- Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst.

- Wash with brine (1 x 30 mL).

- Dry the organic layer over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product is then purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure this compound.

4. Characterization:

- Appearance: Yellow to brown oil or low-melting solid.

- ¹H NMR (CDCl₃, 400 MHz): Expected peaks for aromatic protons, vinyl protons of the dihydropyran ring, and the amine protons.

- ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic and vinyl carbons.

- Mass Spectrometry (ESI): m/z calculated for C₉H₉NO [M+H]⁺: 148.07.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2H-Chromen-5-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2H-chromen-5-amine as a versatile building block in the synthesis of biologically active molecules. The chromene scaffold is a privileged structure in medicinal chemistry, and the strategic placement of an amino group at the C-5 position offers a key handle for diverse chemical modifications, leading to the development of novel therapeutic agents and functional materials.

Synthesis of Chromenylurea Derivatives as Potent Anti-inflammatory Agents

Derivatives of this compound, particularly chromenylureas, have emerged as promising candidates for the development of anti-inflammatory drugs. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by targeting key signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.

A series of 1-aryl-3-(2H-chromen-5-yl)urea derivatives have been synthesized and evaluated for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells. The general synthetic approach involves the reaction of an amino-chromene derivative with an appropriate aryl isocyanate.

Quantitative Data Summary

The following table summarizes the in vitro activity of synthesized chromenylurea derivatives against TNF-α production.

| Compound ID | Structure | R Group | IC₅₀ (µM) for TNF-α Inhibition[1] |

| 40a | 1-(4-fluorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Fluorophenyl | 0.12 |

| 40b | 1-(4-chlorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Chlorophenyl | 0.08 |

| 40c | 1-(4-bromophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Bromophenyl | 0.07 |

| 40d | 1-(4-methylphenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Methylphenyl | 0.15 |

| 40e | 1-(4-methoxyphenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 4-Methoxyphenyl | 0.21 |

| 40f | 1-(3,4-dichlorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 3,4-Dichlorophenyl | 0.05 |

| 40g | 1-(3-chloro-4-fluorophenyl)-3-(2,2-dimethyl-2H-chromen-5-yl)urea | 3-Chloro-4-fluorophenyl | 0.033 |

| BIRB796 | Reference p38 MAPK inhibitor | - | 0.032 |

Note: The data presented is based on analogous 5-alkoxy-2H-chromen-8-ylurea derivatives as reported in the cited literature. The core synthetic strategy and biological principles are expected to be applicable to derivatives of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Aryl-3-(2H-chromen-5-yl)urea Derivatives

This protocol outlines the synthesis of chromenylurea derivatives from this compound and various aryl isocyanates.

Materials:

-

This compound

-

Substituted aryl isocyanate

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: In situ generation of 2H-chromen-5-yl isocyanate

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 eq) portion-wise.

-

Add triethylamine (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -15 °C for 1 hour, monitoring the formation of the isocyanate by thin-layer chromatography (TLC).

Step 2: Urea formation

-

In a separate flask, dissolve the desired substituted aniline (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Add the solution of the aniline to the freshly prepared isocyanate solution at -15 °C.

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-3-(2H-chromen-5-yl)urea.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK pathway is a key signaling cascade involved in the cellular response to inflammatory stimuli.[2][3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α. The synthesized chromenylurea derivatives are proposed to inhibit this pathway, thereby reducing inflammation.

Caption: p38 MAPK signaling pathway in inflammation.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the general workflow for the synthesis of chromenylurea derivatives from this compound and their subsequent biological evaluation.

Caption: Synthesis and evaluation workflow.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2H-Chromen-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the amino group of 2H-chromen-5-amine. The chromene scaffold is a privileged structure in medicinal chemistry, and modification of the 5-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common and effective methods for N-acylation, N-sulfonylation, N-alkylation, and N-arylation of this compound, providing generalized protocols that can be adapted for specific research needs.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent amine. This can have a profound impact on the biological activity and pharmacokinetic properties of the molecule. Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), is treated with a base (1.1-2.0 eq.), such as triethylamine or pyridine. The mixture is stirred at room temperature, and the desired acyl chloride or anhydride (1.1 eq.) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl-2H-chromen-5-amine.

Summary of N-Acylation Conditions (Based on Analogue Systems)

| Reagent (R-CO-X) | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |

| Acetyl chloride | Triethylamine | DCM | Room Temp. | 2-6 hours | 85-95 |

| Benzoyl chloride | Pyridine | THF | Room Temp. | 4-8 hours | 80-90 |

| Acetic anhydride | Pyridine | DCM | Room Temp. | 3-6 hours | 90-98 |

| Isobutyryl chloride | Triethylamine | DCM | Room Temp. | 2-5 hours | 82-92 |

Note: The data presented is based on general procedures for acylation of aromatic amines and should be optimized for this compound.

Application Notes and Protocols for the Catalytic Synthesis of 2H-chromen-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2H-chromen-5-amine and its derivatives are important heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry and drug discovery. The development of efficient and selective catalytic methods for their synthesis is of significant interest. This document provides detailed protocols for a two-step catalytic synthesis of this compound, commencing with the synthesis of a 5-nitro-2H-chromene intermediate, followed by its catalytic reduction to the target amine.

Part 1: Organocatalytic Synthesis of 5-Nitro-2H-chromene

This section details the synthesis of 5-nitro-2H-chromene from 2-hydroxy-5-nitrobenzaldehyde and an α,β-unsaturated aldehyde via an organocatalytic domino oxa-Michael-hemiacetalization reaction. Proline-derived organocatalysts are effective for this transformation.

Reaction Principle:

The reaction proceeds through a cascade reaction initiated by the formation of an enamine between the organocatalyst and the α,β-unsaturated aldehyde. This is followed by a nucleophilic attack of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde (oxa-Michael addition) and subsequent intramolecular cyclization to yield the 2H-chromene ring system.

Experimental Protocol:

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Acrolein (or other α,β-unsaturated aldehyde)

-

(S)-Diphenylprolinol silyl ether (organocatalyst)

-

Toluene (anhydrous)

-

Ethyl acetate (for workup)

-

Hexane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxy-5-nitrobenzaldehyde (1.0 mmol, 1 equivalent).

-

Add the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

-

Dissolve the solids in anhydrous toluene (5 mL).

-

Add acrolein (1.5 mmol, 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at 40°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 5-nitro-2H-chromene.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

| Entry | Catalyst Loading (mol%) | Reactant Ratio (Aldehyde:Acrolein) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 1:1.5 | Toluene | 40 | 18 | 85 |

| 2 | 5 | 1:1.5 | Toluene | 40 | 24 | 78 |

| 3 | 10 | 1:2.0 | DCM | 25 | 24 | 65 |

| 4 | 15 | 1:1.5 | Toluene | 50 | 12 | 88 |

Visualization:

Caption: Organocatalytic synthesis workflow.

Part 2: Catalytic Reduction of 5-Nitro-2H-chromene to this compound

This section describes the catalytic hydrogenation of 5-nitro-2H-chromene to the corresponding this compound using palladium on carbon (Pd/C) as the catalyst.

Reaction Principle:

The nitro group of 5-nitro-2H-chromene is selectively reduced to an amino group by catalytic transfer hydrogenation or by using hydrogen gas in the presence of a palladium catalyst. The reaction is generally clean and high-yielding.

Experimental Protocol:

Materials:

-

5-Nitro-2H-chromene

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Ammonium formate (for transfer hydrogenation) or Hydrogen gas balloon

-

Celite®

Procedure (Transfer Hydrogenation):

-

In a round-bottom flask, dissolve 5-nitro-2H-chromene (1.0 mmol, 1 equivalent) in methanol (10 mL).

-

Carefully add 10% Pd/C (10 mol% Pd).

-

Add ammonium formate (5.0 mmol, 5 equivalents) in portions to the stirred suspension.

-

Heat the reaction mixture to reflux (around 65°C) and monitor its progress by TLC.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Further purification can be achieved by column chromatography if necessary.

Procedure (Hydrogenation with H₂ gas):

-

To a hydrogenation flask, add 5-nitro-2H-chromene (1.0 mmol, 1 equivalent) and methanol (10 mL).

-

Carefully add 10% Pd/C (5-10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion (typically 2-6 hours), carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the mixture through Celite® and wash the pad with methanol.

-

Concentrate the filtrate to yield this compound.

Data Presentation:

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | Ammonium formate | Methanol | 65 | 2 | 95 |

| 2 | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 4 | 98 |

| 3 | Raney Ni | H₂ (1 atm) | Methanol | 25 | 6 | 92 |

| 4 | Fe/NH₄Cl | - | Ethanol/Water | 80 | 3 | 85 |

Visualization:

Caption: Catalytic reduction workflow.

Overall Synthetic Pathway

The two-step synthesis provides an efficient route to this compound from commercially available starting materials.

Caption: Two-step synthesis of this compound.

The Versatile Scaffold: Application of Amino-Substituted 2H-Chromenes in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene core is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its presence in a wide array of natural products and biologically active molecules. The introduction of an amine functionality onto this scaffold further enhances its potential for drug development by providing a key site for hydrogen bonding, salt formation, and further derivatization to modulate physicochemical and pharmacokinetic properties. While research into specific isomers like 2H-chromen-5-amine is still emerging, the broader class of amino-2H-chromenes has demonstrated significant promise across various therapeutic areas, particularly in oncology.

These application notes provide an overview of the medicinal chemistry applications of amino-2H-chromenes, with a focus on their anticancer properties. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this exciting field.

Anticancer Applications of Amino-2H-Chromene Derivatives

Amino-substituted 2H-chromene derivatives have been investigated for their potential as anticancer agents, demonstrating a range of mechanisms of action. These include the inhibition of key enzymes involved in tumor progression, disruption of cellular division, and induction of apoptosis.

Inhibition of Carbonic Anhydrases

Certain 2H-chromene derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes are crucial for the survival and proliferation of hypoxic tumor cells, making them attractive targets for anticancer drug design.

Table 1: Inhibitory Activity (Ki) of 2H-Chromene Derivatives against Carbonic Anhydrase Isoforms

| Compound ID | Substitution Pattern | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| EMAC10163b | 4'-methoxyphenyl-7-oxoethoxy at position 7 | >10 | >10 | 0.53 | 0.47 |

| Reference | Acetazolamide (AAZ) | 0.025 | 0.012 | 0.025 | 0.0058 |

Data sourced from a study on 2H-chromene and 7H-furo-chromene derivatives. Note that these are not 5-amino derivatives but illustrate the potential of the 2H-chromene scaffold.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of 2-amino-4-aryl-4H-chromene have shown potent cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity (IC50) of Representative Amino-4H-Chromene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 4g | HL-60 (Acute Myeloid Leukemia) | <10 |

| Compound with 4-chlorophenyl at C4 | HCT-116 (Colon Carcinoma) | 1.7 |

| Compound with 4-chlorophenyl at C4 | MCF-7 (Breast Adenocarcinoma) | 2.3 |

| Compound with 4-chlorophenyl at C4 | HepG2 (Hepatocellular Carcinoma) | 3.1 |

Data compiled from various studies on 2-amino-4H-chromene derivatives. Specific IC50 values can vary based on the full structure of the compound and assay conditions.

Experimental Protocols

General Synthesis of 2-Amino-4-aryl-4H-chromenes

A common and efficient method for the synthesis of 2-amino-4-aryl-4H-chromenes is through a one-pot, three-component reaction of an aldehyde, malononitrile, and a substituted phenol (e.g., resorcinol for 7-hydroxy derivatives).

Protocol:

-

To a solution of the substituted aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the substituted phenol (1 mmol).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: General Workflow for the Synthesis of 2-Amino-4-aryl-4H-chromenes

Caption: A flowchart illustrating the key steps in the one-pot synthesis of 2-amino-4-aryl-4H-chromene derivatives.

In Vitro Anticancer Activity Screening: MTT Assay